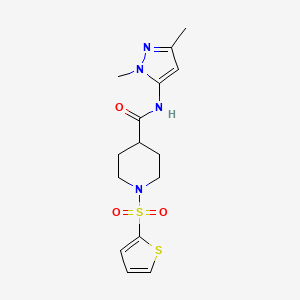

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

Chemical Name: N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

CAS Number: 1170458-47-5

Molecular Formula: C₁₅H₂₀N₄O₃S₂

Molecular Weight: 368.5 g/mol

Structural Features:

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-11-10-13(18(2)17-11)16-15(20)12-5-7-19(8-6-12)24(21,22)14-4-3-9-23-14/h3-4,9-10,12H,5-8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRYARPEEZSYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 368.5 g/mol. The structure features a piperidine ring substituted with a thiophenesulfonyl group and a pyrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3S2 |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1171507-56-4 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-(thiophen-2-ylsulfonyl)piperidine with 1,3-dimethyl-1H-pyrazole under suitable conditions. This reaction can be facilitated using various coupling agents and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that similar pyrazole compounds can inhibit cancer cell proliferation across various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values often below 10 µM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | MCF7 | <5 |

| Compound B | HCT116 | <10 |

| N-(1,3-dimethyl-1H-pyrazol...) | MCF7/Huh7 | TBD |

COX Inhibition

The compound has been studied for its inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Inhibitors of COX-2 have shown promise as anti-inflammatory agents and in reducing tumor growth . Specific derivatives have demonstrated dual activity as COX inhibitors and antiplatelet agents, suggesting potential therapeutic applications in both cancer treatment and cardiovascular health .

Table 2: COX Inhibition Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound X | 11 | 15 |

| N-(1,3-dimethyl-1H-pyrazol...) | TBD | TBD |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound likely binds to the active site of COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

- Receptor Modulation : The interaction with specific receptors may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study investigated the effects of related pyrazole derivatives on various cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a chemical compound with a molecular formula of C15H20N4O3S2 and a molecular weight of 368.47 g/mol. It is characterized by a pyrazole ring, a thiophene sulfonyl group, and a piperidine moiety.

Potential Applications

- Medicinal Chemistry and Pharmacology The compound is of significant interest in medicinal chemistry and pharmacology because of its potential biological activities. Research into its pharmacological effects could lead to advancements in treating various diseases.

-

Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential studies may include:

- Binding assays to determine the affinity of the compound for specific enzymes or receptors.

- Cell-based assays to assess the compound's effect on cellular pathways.

- In vivo studies to evaluate the compound's efficacy and safety in animal models.

These studies will help clarify the therapeutic potential of the compound and guide future modifications for improved efficacy.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Key Features |

|---|---|

| N-(5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Contains a thiadiazole instead of oxadiazole; potential for different biological activity |

| N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Similar structure but with different methyl substitution patterns; may affect solubility and bioavailability |

| N-(5-(1H-pyrazol-5-yloxy)-pyridin-2-yloxy)-piperidine | Features a pyridine instead of thiophene; alters electronic properties and potential interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives

(a) 1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118)

- Key Features :

- Piperidine-4-carboxamide backbone with a benzimidazole substituent.

- Contains a trifluoromethylpyridine group, enhancing lipophilicity and metabolic stability.

- Activity: Potent mPGES-1 inhibitor (IC₅₀ values in nanomolar range) .

- Comparison : Unlike the target compound, Compound 118 lacks a sulfonyl group but includes halogenated and trifluoromethyl groups, which may improve binding affinity to enzymatic targets.

(b) N-Desmethyl Sildenafil

- Molecular Formula : C₂₁H₂₈N₆O₄S

- Molecular Weight : 476.55 g/mol .

- Key Features: Piperazinylsulfonylphenyl-pyrazolopyrimidinone scaffold. Carboxamide linkage absent; instead, a sulfonyl group connects the phenyl and piperazine moieties.

- Activity : Intermediate in phosphodiesterase-5 (PDE5) inhibitor synthesis .

- Comparison : The target compound’s thiophen-2-ylsulfonyl group may mimic the sulfonamide pharmacophore in PDE5 inhibitors but with distinct electronic properties due to the thiophene ring.

Pyrazole-Containing Carboxamides

(a) 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.23 g/mol .

- Key Features: Simple pyrazole-carboxamide structure with amino and propyl substituents.

(b) 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

Sulfonamide Derivatives

(a) N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide

- Molecular Formula : C₁₂H₂₀N₄O₃S

- Molecular Weight : 300.37 g/mol .

- Key Features :

- Piperidine ring with a methanesulfonamide group.

- Similar pyrazole substitution but includes a ketone at position 2.

- Comparison : The absence of a thiophene-sulfonyl group in this compound may limit its interactions with aromatic-binding enzyme pockets compared to the target molecule .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Research Implications

- The target compound’s combination of a sulfonyl group, pyrazole, and piperidine suggests versatility in targeting enzymes or receptors requiring both hydrophobic (thiophene) and polar (sulfonyl, carboxamide) interactions.

- Compared to Compound 118, the absence of a benzimidazole moiety may reduce off-target effects but also limit potency against mPGES-1 .

Q & A

Q. What are the standard synthetic protocols for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and what role do reaction conditions play in yield optimization?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves condensation reactions under basic conditions. For example, a general procedure (applicable to analogous compounds) uses N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and room-temperature stirring to facilitate nucleophilic substitution or coupling reactions . Key steps include:

- Substrate Activation : The thiophen-2-ylsulfonyl group may require activation via sulfonylation of the piperidine intermediate.

- Coupling : Amide bond formation between the piperidine-4-carboxylic acid and the pyrazole amine can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the product.

- Yield Optimization : Elevated temperatures (e.g., 50–60°C) may improve reaction kinetics, but excess base can lead to side reactions like hydrolysis.

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of the pyrazole (δ 6.0–6.5 ppm for pyrazole protons) and thiophene-sulfonyl groups (δ 7.5–8.0 ppm for aromatic protons) . The piperidine ring’s carboxamide resonance appears near δ 2.5–3.5 ppm.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the sulfonyl-piperidine linkage and spatial arrangement of substituents. Similar pyrazole-thiophene derivatives have been validated using this method .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 1,3-dimethyl groups on pyrazole) influence the reactivity and stability of this compound in catalytic systems?

- Methodological Answer :

- Electronic Effects : The electron-donating methyl groups on the pyrazole ring increase electron density at the N-5 position, potentially enhancing nucleophilicity during coupling reactions. This can be quantified using density functional theory (DFT) calculations to map frontier molecular orbitals .

- Steric Effects : The 1,3-dimethyl groups may hinder access to the pyrazole’s reactive sites, necessitating bulky coupling agents or elevated temperatures to overcome steric hindrance. Comparative studies with mono-methyl analogs can isolate steric contributions .

- Stability : Accelerated stability testing (e.g., under acidic/basic conditions) paired with HPLC monitoring identifies degradation pathways, such as sulfonyl group hydrolysis.

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR coupling constants) for this compound?

- Methodological Answer :

- DFT Refinement : Adjusting basis sets (e.g., B3LYP/6-311++G**) and incorporating solvent effects (via PCM models) improves alignment of theoretical NMR shifts with experimental data .

- Dynamic Effects : Molecular dynamics simulations account for conformational flexibility (e.g., piperidine ring puckering) that static DFT models may overlook.

- Validation : Cross-referencing with crystallographic data (e.g., bond angles in the sulfonyl group) ensures computational models reflect real-world geometry .

Q. How can reaction mechanisms for sulfonylation and amidation steps be probed using isotopic labeling or kinetic studies?

- Methodological Answer :

- Isotopic Labeling : Introducing ¹⁸O into the sulfonyl group (via H₂¹⁸O hydrolysis) traces oxygen migration during sulfonylation. Mass spectrometry detects isotopic enrichment in intermediates .

- Kinetic Profiling : Pseudo-first-order kinetics under varying reagent concentrations identify rate-determining steps. For example, monitoring the disappearance of piperidine starting material via HPLC reveals whether sulfonylation or amidation is rate-limiting .

- Intermediate Trapping : Quenching reactions at timed intervals with nucleophiles (e.g., methanol) isolates intermediates for structural analysis.

Data Interpretation & Optimization

Q. What statistical approaches are recommended for optimizing reaction parameters (e.g., solvent, temperature) in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Response surface methodology (RSM) evaluates interactions between variables (e.g., solvent polarity, temperature). A central composite design identifies optimal conditions for yield and purity .

- Machine Learning : Training models on historical reaction data (e.g., solvent dielectric constants, pKa of bases) predicts ideal conditions for novel analogs.

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy tracks reaction progress and adjusts parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.